![molecular formula C13H17BrO6 B14474243 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate CAS No. 65428-08-2](/img/structure/B14474243.png)
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, a bromine atom, and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate typically involves multiple steps, including the formation of the dihydrofuran ring, bromination, and acetylation. One common method involves the use of acetic anhydride and a base such as pyridine to introduce the acetyloxy group . Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the dihydrofuran ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted dihydrofuran derivatives.
Scientific Research Applications
1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in esterification reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Acetyloxy)-4-chloro-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate: Similar structure but with a chlorine atom instead of bromine.
1-[5-(Acetyloxy)-4-iodo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate imparts unique reactivity and properties compared to its chlorine and iodine analogs. Bromine’s intermediate electronegativity and size make it a versatile functional group for various chemical transformations.
Properties
CAS No. |
65428-08-2 |
|---|---|
Molecular Formula |
C13H17BrO6 |
Molecular Weight |
349.17 g/mol |
IUPAC Name |
1-(5-acetyloxy-4-bromo-5-methyl-2-oxofuran-3-yl)butyl acetate |
InChI |
InChI=1S/C13H17BrO6/c1-5-6-9(18-7(2)15)10-11(14)13(4,19-8(3)16)20-12(10)17/h9H,5-6H2,1-4H3 |
InChI Key |
MOFDSTBRGUGWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(OC1=O)(C)OC(=O)C)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


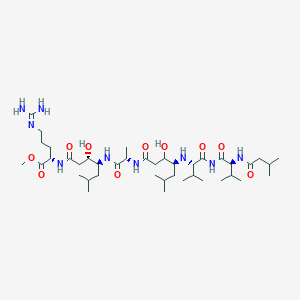
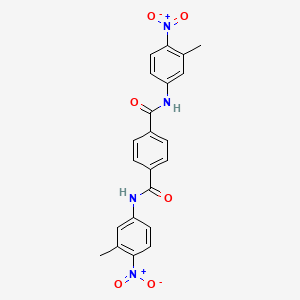
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

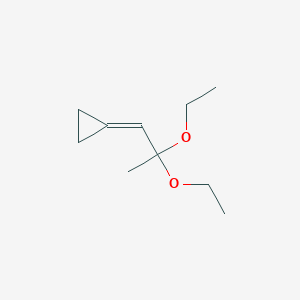
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
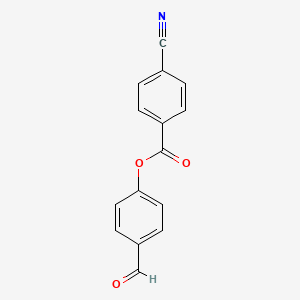
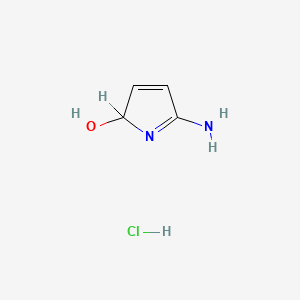
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
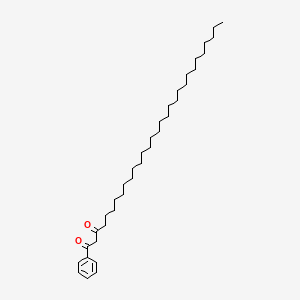
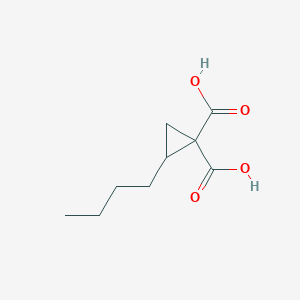
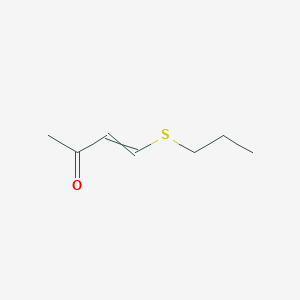
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)
